molecular formula C10H11NO B102943 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one CAS No. 15987-50-5

4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Cat. No. B102943
CAS RN: 15987-50-5
M. Wt: 161.2 g/mol
InChI Key: GYIYVTGAOWHWRI-UHFFFAOYSA-N
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Description

The compound "4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one" is a nitrogen-containing heterocycle that is part of the azepine family. Azepines are seven-membered heterocyclic compounds with one nitrogen atom. This particular compound has a partially saturated structure with a dihydro designation, indicating the presence of two additional hydrogen atoms compared to the fully aromatic benzazepine.

Synthesis Analysis

Several papers describe methods for synthesizing azepine derivatives. For instance, a one-pot synthesis of dihydro-benzo[c]azepines is reported using α-amino acids and aromatic aldehydes, which proceeds via decarboxylative annulations without metal catalysts . Another approach for synthesizing tetrahydro-benzo[b][1,5]diazepine derivatives involves a three-component condensation reaction using aromatic diamine, Meldrum's acid, and an isocyanide . Additionally, dihydro-benzo[b]azepines can be synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 . A silver nitrate-induced rearrangement of N-benzyl quinolinium bromide leads to the synthesis of a 1,5-dihydro-benzo[b]azepin-2-one .

Molecular Structure Analysis

The molecular structure of azepine derivatives can be complex due to the presence of multiple rings and potential for stereochemistry. X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures. For example, the X-ray crystal structure of a pyrido[2,3-b][1,4]diazepin-4-one derivative has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring .

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions due to their reactive sites. The synthesis of 1,2,3,4-tetrahydroisoquinolines and 2,3,4,5-tetrahydro-1H-2-benzazepines involves a palladium-catalyzed sequence including ortho alkylation, alkenylation, and intramolecular aza-Michael reaction . Moreover, the synthesis of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been achieved, which are evaluated as human nitric oxide synthase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of substituents and the degree of saturation can affect their solubility, melting points, and reactivity. For example, the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine provides an intermediate for the preparation of indeno[1,2-d]azepine, which has unique properties due to its structure . The proton magnetic resonance spectra of dihydro-benzoxazepin-5(4H)-ones have been used to distinguish between isomeric benzoxazepin-ones, indicating the importance of spectroscopic methods in determining physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Hydrogenation and Oxidative Fragmentation : 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one is used in an iridium-catalyzed asymmetric hydrogenation and oxidative fragmentation process. This method efficiently creates optically active compounds with high enantiomeric excess (Shen et al., 2016).
  • X-ray Crystallography : The compound is studied through X-ray crystallography to determine its structural configuration, particularly focusing on its C=N double bond (Ihnatenko et al., 2021).
  • Antimicrobial and Analgesic Activities : Certain derivatives of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one show significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).

Applications in Organic Chemistry

  • Novel Synthesis Methods : Innovative synthesis methods are developed for 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, providing new routes for creating this compound and its derivatives (Pauvert et al., 2002).
  • Efficient One-Pot Synthesis : A novel one-pot synthesis method is reported for the efficient creation of polycyclic ring systems related to 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, utilizing microwave irradiation for rapid access (Tang et al., 2015).

Pharmacological Significance

  • Cytotoxicity Studies : Studies show that certain annulated derivatives of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one exhibit moderate cytotoxicity, with potential implications in cancer research (Yempala et al., 2020).
  • Anticonvulsant Activity : Derivatives of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one demonstrate significant anticonvulsant activity in preclinical tests, suggesting potential therapeutic applications (Piao et al., 2012).

Novel Compounds and Conversions

  • Development of New Compounds : Research is conducted to create novel compounds derived from 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, exploring different chemical modifications and their implications (Guerrero et al., 2020).

properties

IUPAC Name

1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-4H,5-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIYVTGAOWHWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166756
Record name 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

CAS RN

15987-50-5
Record name 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15987-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

beta-Tetralone (34 mmol) was suspended in 300 mL of 85% H3PO4 and treated portion wise with NaN3 (68 mmol) with vigorous stirring over a period of 1 h. During this time the reaction mixture was brought slowly to about 70° C. After stirring for a further 2 h at 70° C., no more N2 evolution was observed. The reaction mixture was cooled to RT, then poured into cold H2O (400 mL) and extracted with CHCl3 (3×). The organic layer was dried (MgSO4), concentrated and the residue was dissolved in EtOAc and the solid was filtered and washed with EtOAc to yield 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one as a white solid (20% yield) along with a varying amount of the other region isomer 1,2,4,5-tetrahydrobenzo[c]azepin-3-one.
Quantity
0 (± 1) mol
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34 mmol
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68 mmol
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300 mL
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400 mL
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Synthesis routes and methods II

Procedure details

While maintaining the temperature of the reaction mixture below 65° C., NaN3 (13.35 g; 205.2 mmol) is added in small portions to a solution, heated beforehand to 55° C., of β-tetralone (25 g; 171 mmol) in a mixture of 150 ml of glacial acetic acid and concentrated sulphuric acid (33.39 g; 342 mmol; 18.25 ml). Stirring is then carried out for 8 hours at 70° C. After returning to ambient temperature, the reaction mixture is poured onto ice and diluted with ethyl acetate. After extracting the organic phase, drying over magnesium sulphate and concentrating, the residue obtained is purified by chromatography on silica gel (eluant ethyl acetate) to yield the expected compound.
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13.35 g
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reactant
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25 g
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18.25 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Reactant of Route 2
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Reactant of Route 3
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Reactant of Route 4
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Reactant of Route 5
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Reactant of Route 6
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Citations

For This Compound
11
Citations
N Prajapati, R Giridhar, A Sinha, AM Kanhed… - Molecular …, 2015 - Springer
The benzazepine ring system has offered interesting CNS-active medicinal agents. Taking this privileged structure as the basic scaffold, $$\hbox {C}_{1}$$ C 1 and/or $$\hbox {N}_{3}$…
Number of citations: 2 link.springer.com
M Kaur, S Garg, DS Malhi, HS Sohal - Current Organic Chemistry, 2021 - researchgate.net
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 1 www.researchgate.net
M Kaur, S Garg, DS Malhi… - Current Organic Chemistry, 2021 - ingentaconnect.com
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 25 www.ingentaconnect.com
J Machhi, N Prajapati, A Tripathi, ZS Parikh… - Molecular …, 2017 - Springer
Excitotoxicty, a key pathogenic event is characteristic of the onset and development of neurodegeneration. The glutamatergic neurotransmission mediated through different glutamate …
Number of citations: 4 link.springer.com
NK Prajapati - 2017 - search.proquest.com
Human central nervous system (CNS) is the most complex system in the body. A CNS disorder can affect either spinal cord (myelopathy) or brain (encephalopathy), both of which are …
Number of citations: 0 search.proquest.com
FC ÖNDER - SDÜ Tıp Fakültesi Dergisi - dergipark.org.tr
Objective Alzheimer's disease (AD) is the most common cause of dementia in older people due to abnormalities in the cholinergic system. Acetylcholinesterase has an important role in …
Number of citations: 1 dergipark.org.tr
SM Mohan - 2016 - search.proquest.com
Dr. Alois Alzheimer was the first to describe Alzheimer‘s disease over 100 years ago as an unknown brain disease. Presence of two abnormal structures mainly senile plaques and …
Number of citations: 0 search.proquest.com
V Peshkov - 2013 - lirias.kuleuven.be
Normal 0 false false false MicrosoftInternetExplorer4/* Style Definitions*/table. MsoNormalTable {mso-style-name:" Обычная таблица"; mso-tstyle-rowband-size: 0; mso-tstyle-colband-…
Number of citations: 0 lirias.kuleuven.be
SJ Taylor, EH Demont, J Gray, N Deeks… - Journal of Medicinal …, 2015 - ACS Publications
This article describes the finding of substantial upregulation of mRNA and enzymes of the cytochrome P450 1A family during a lead optimization campaign for small molecule S1P 1 …
Number of citations: 15 pubs.acs.org
HF Motiwala, M Charaschanya, VW Day… - The Journal of Organic …, 2016 - ACS Publications
The effect of carrying out two variations of the Schmidt reaction with ketone electrophiles in hexafluoroisopropanol (HFIP) solvent has been studied. When TMSN 3 is reacted with …
Number of citations: 61 pubs.acs.org

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